

Unveiling the Photophysical Profile of Coumarin 480 in Ethanol: A Technical Guide

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Compound of Interest

Compound Name: Coumarin 480

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This in-depth technical guide explores the core excitation and emission characteristics of **Coumarin 480** when dissolved in ethanol. **Coumarin 480**, a versatile fluorescent dye, is widely utilized in various scientific applications, from laser technologies to cellular imaging. A thorough understanding of its photophysical parameters in a common solvent like ethanol is crucial for the accurate interpretation of experimental data and the design of novel applications. This document provides a concise summary of its key spectral properties, detailed experimental protocols for their measurement, and logical diagrams to illustrate the workflows involved.

Core Photophysical Data of Coumarin 480 in Ethanol

The following table summarizes the key quantitative data for **Coumarin 480** (also known as Coumarin 102) in ethanol. These parameters are fundamental for any application relying on the fluorescence of this dye.

Photophysical Parameter	Value	References
Excitation Maximum (λ_{abs})	386 nm	[1]
Emission Maximum (λ_{em})	473 nm	[2]
Fluorescence Quantum Yield (Φ_f)	0.73 (under air)	[1]
Fluorescence Lifetime (τ_f)	2.6 ns (argon purged)	[1]

Experimental Protocols

Accurate determination of the photophysical parameters of **Coumarin 480** requires precise experimental procedures. Below are detailed methodologies for measuring the fluorescence quantum yield and lifetime.

Measurement of Fluorescence Quantum Yield

The relative method, comparing the dye of interest to a standard of known quantum yield, is a widely accepted technique.

Materials and Equipment:

- Spectrofluorometer with a cuvette holder
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- **Coumarin 480**
- Ethanol (spectroscopic grade)
- Reference standard with a known quantum yield in ethanol (e.g., Quinine Sulfate in 0.1 M H_2SO_4 , $\Phi_f = 0.54$)

Procedure:

- Solution Preparation:
 - Prepare a stock solution of **Coumarin 480** in ethanol.
 - Prepare a series of dilutions of the stock solution, ensuring the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically < 0.1) to minimize inner filter effects.
 - Prepare a solution of the reference standard in the appropriate solvent with an absorbance value at the same excitation wavelength, also below 0.1.
- Absorbance Measurement:
 - Using the UV-Vis spectrophotometer, measure the absorbance of each **Coumarin 480** dilution and the reference standard at the chosen excitation wavelength.
- Fluorescence Measurement:
 - Using the spectrofluorometer, record the fluorescence emission spectrum of each **Coumarin 480** dilution and the reference standard. The excitation wavelength should be the same as that used for the absorbance measurements.
 - Integrate the area under the emission curve for each spectrum.
- Quantum Yield Calculation:
 - The fluorescence quantum yield ($\Phi_{f,\text{sample}}$) is calculated using the following equation:

$$\Phi_{f,\text{sample}} = \Phi_{f,\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{ref}}^2)$$

Where:

- $\Phi_{f,\text{ref}}$ is the quantum yield of the reference.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.

- η is the refractive index of the solvent.
- For the most accurate results, plot the integrated fluorescence intensity versus absorbance for the series of **Coumarin 480** dilutions. The slope of this line can be used in the above equation for $I_{\text{sample}} / A_{\text{sample}}$.

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Materials and Equipment:

- TCSPC system, including:
 - Pulsed light source (e.g., picosecond laser diode or pulsed LED) with an excitation wavelength suitable for **Coumarin 480** (e.g., ~390 nm).
 - Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode).
 - TCSPC electronics.
- Quartz cuvette
- **Coumarin 480** solution in ethanol (absorbance < 0.1 at the excitation wavelength)
- Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute suspension of non-dairy creamer or Ludox in water).

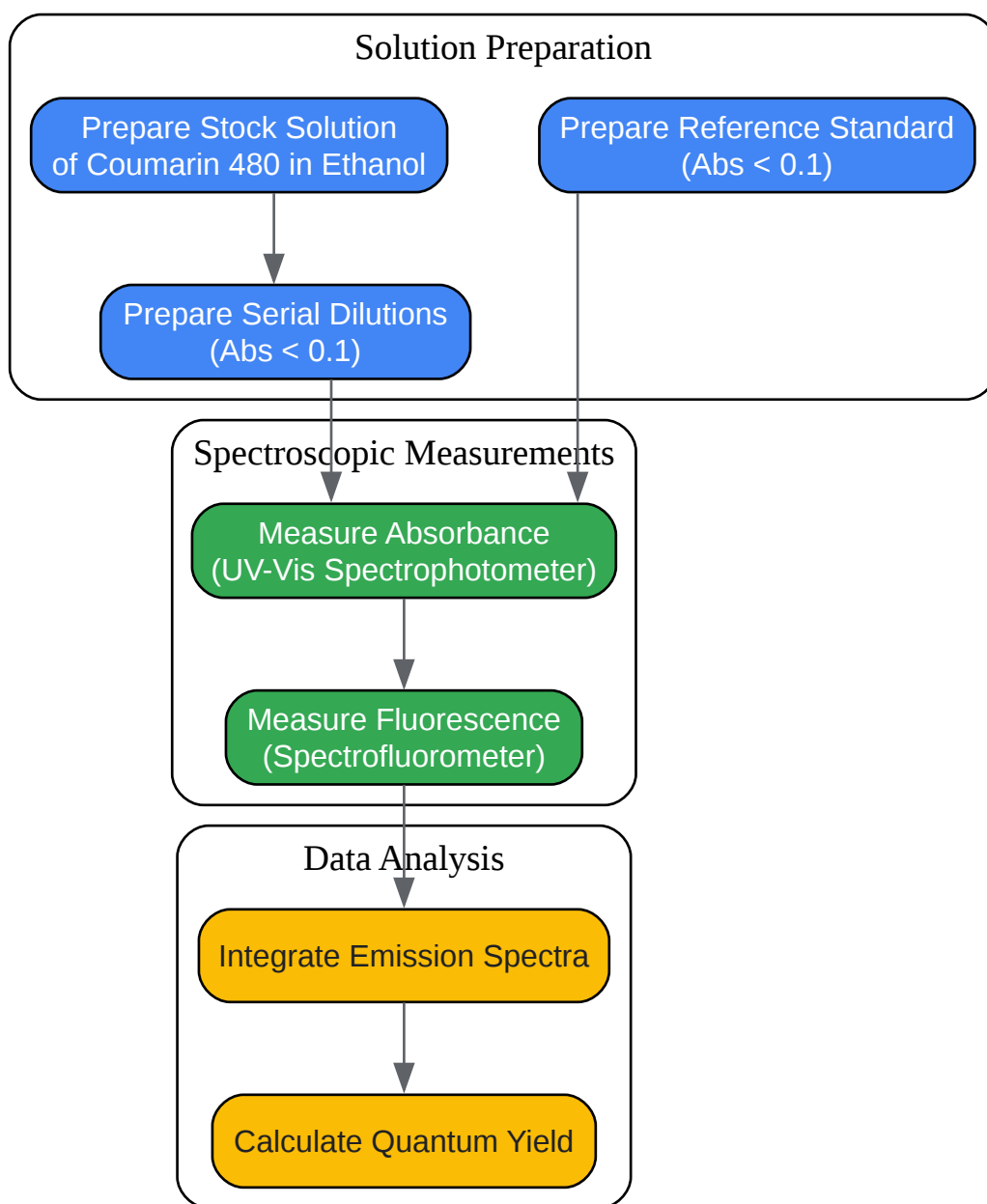
Procedure:

- Instrument Response Function (IRF) Measurement:
 - Fill a cuvette with the scattering solution.
 - Set the emission wavelength to the excitation wavelength.
 - Acquire the IRF by collecting the scattered light from the pulsed source. This represents the time profile of the excitation pulse as measured by the instrument.

- Sample Measurement:
 - Replace the scattering solution with the **Coumarin 480** solution.
 - Set the emission monochromator to the peak of the **Coumarin 480** emission (~473 nm).
 - Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000 for good statistics).
- Data Analysis:
 - Using appropriate software, perform a deconvolution of the IRF from the measured fluorescence decay.
 - Fit the resulting decay curve to an exponential decay model (typically a single exponential decay for a pure dye in a homogenous solvent) to extract the fluorescence lifetime (τ_f).

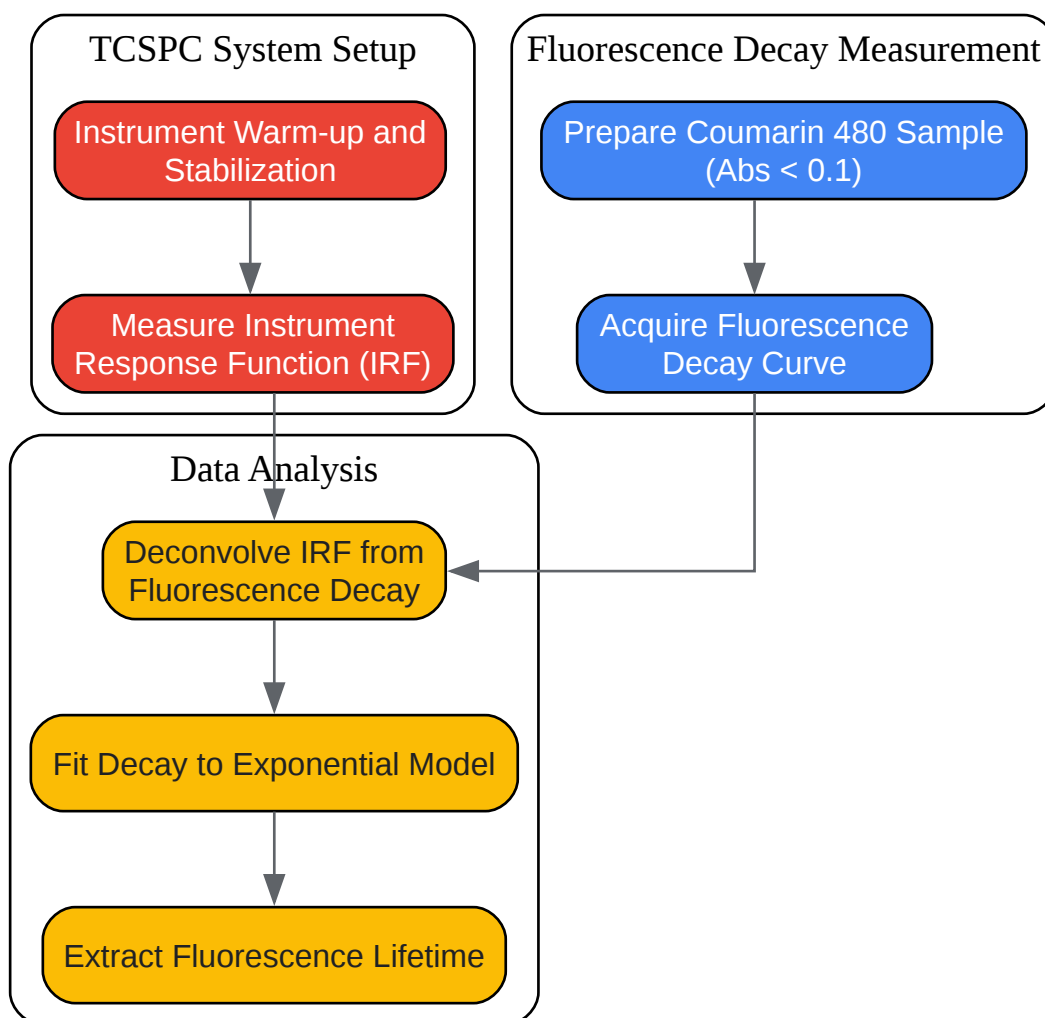
Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



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Experimental workflow for determining fluorescence quantum yield.



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